molecular formula C6H6BrN3O2 B2410658 Methyl 6-amino-5-bromopyrazine-2-carboxylate CAS No. 1891295-27-4

Methyl 6-amino-5-bromopyrazine-2-carboxylate

Cat. No. B2410658
CAS RN: 1891295-27-4
M. Wt: 232.037
InChI Key: PMFMQOQZIXTHMQ-UHFFFAOYSA-N
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Description

“Methyl 6-amino-5-bromopyrazine-2-carboxylate” is a compound useful in organic synthesis . It has a molecular weight of 232.04 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6BrN3O2/c1-12-6 (11)3-2-9-4 (7)5 (8)10-3/h2H,1H3, (H2,8,10) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 232.04 . The InChI code, which represents its molecular structure, is 1S/C6H6BrN3O2/c1-12-6 (11)3-2-9-4 (7)5 (8)10-3/h2H,1H3, (H2,8,10) .

Scientific Research Applications

Electrocatalytic Carboxylation

Methyl 6-amino-5-bromopyrazine-2-carboxylate has been utilized in electrochemical procedures for carboxylation. A study demonstrated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid, leading to the formation of 6-aminonicotinic acid, a related compound. This process achieved a 75% yield and 100% selectivity under optimized conditions, highlighting its efficiency and potential for green chemistry applications (Feng et al., 2010).

Synthesis of Ligands and Complexation

Another research explored synthesizing ligands based on 5'-substituted-2,2'-bipyridine-6-carboxylic acid, starting from a structurally similar compound, 5'-methyl-6-bromo-2,2'-bipyridine. These ligands are well-suited for complexation with lanthanide(III) cations, indicating their potential in creating complex molecular structures (Charbonnière et al., 2001).

Corrosion Inhibition Studies

Several studies have investigated derivatives of pyrazine, including compounds structurally similar to this compound, as corrosion inhibitors. Theoretical evaluations using density functional theory and molecular dynamics simulations revealed that these compounds effectively inhibit steel corrosion. This suggests the potential use of this compound in corrosion inhibition (Saha et al., 2016), (Obot & Gasem, 2014).

Safety and Hazards

This compound is associated with several hazard statements, including H302, H315, H319, and H335 . These codes represent specific hazards related to harmful ingestion, skin and eye irritation, and respiratory irritation .

Mechanism of Action

Target of Action

Similar compounds have been used in palladium-catalyzed cross-coupling reactions , suggesting that it may interact with palladium catalysts or related targets.

Mode of Action

It’s known that similar compounds can participate in palladium-catalyzed cross-coupling reactions . In these reactions, the compound may act as a ligand, binding to the palladium catalyst and facilitating the coupling of two different organic groups.

Biochemical Pathways

Given its potential role in palladium-catalyzed cross-coupling reactions , it may influence pathways involving the synthesis of complex organic compounds.

Result of Action

Its potential role in palladium-catalyzed cross-coupling reactions suggests that it may contribute to the synthesis of complex organic compounds.

properties

IUPAC Name

methyl 6-amino-5-bromopyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O2/c1-12-6(11)3-2-9-4(7)5(8)10-3/h2H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFMQOQZIXTHMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C(=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1891295-27-4
Record name methyl 6-amino-5-bromopyrazine-2-carboxylate
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